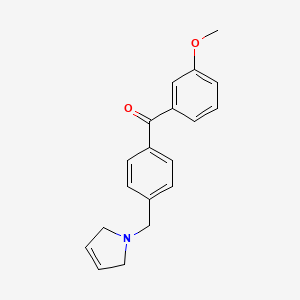![molecular formula C18H15N3O4S B1359580 Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate CAS No. 1142210-42-1](/img/structure/B1359580.png)
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
- Photodynamic Therapy: A study on the zinc phthalocyanine derivative substituted with benzenesulfonamide groups, which contain a similar 1,3,4-thiadiazole structure, highlights its application in photodynamic therapy for cancer treatment. The compound demonstrates good fluorescence properties and high singlet oxygen quantum yield, making it suitable as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Aggregation Studies
- Molecular Aggregation: A study on benzene derivatives with the 1,3,4-thiadiazole moiety investigated the effects of molecular aggregation. The research found significant fluorescence lifetime changes and varying circular dichroism spectra due to molecular aggregation processes, indicating the compound's potential in molecular interaction studies (Matwijczuk et al., 2016).
Photophysical Properties and Proton Transfer
- Photophysical Properties and Excited-State Proton Transfer: Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate compounds, with structures similar to the compound of interest, were studied for their photophysical properties. The research provides insights into quantum yields and excited-state proton transfer processes, which are crucial for understanding the photophysical behavior of related compounds (Kim et al., 2021).
Antiproliferative and Antimicrobial Properties
- Biological Activities: Schiff bases derived from 1,3,4-thiadiazole showed significant DNA protective ability and antimicrobial activity. These compounds, with structural similarities to the query compound, indicate potential in developing new therapies and antimicrobial agents (Gür et al., 2020).
Nematocidal Activity
- Nematocidal Properties: Novel 1,3,4-thiadiazole amide derivatives demonstrated significant nematocidal activity, suggesting potential agricultural applications for similar compounds in pest management (Liu, Wang, Zhou, & Gan, 2022).
Molecular Organization in Bilayers
- Liposome Systems Studies: Spectroscopic studies of 1,3,4-thiadiazole derivatives provided insights into molecular organization in liposome systems. This is relevant for understanding the interactions of similar compounds with biological membranes (Kluczyk et al., 2016).
Crystal Structure Analysis
- Crystallography: Crystal structures of 1,3,4-thiadiazol-2-yl derivatives, including the analysis of intermolecular contacts, provide a foundation for understanding the crystalline properties of similar compounds (Nizammohideen et al., 2019).
Chemosensory Applications
- Anion Sensors: Compounds with 1,3,4-oxadiazole groups, similar to the query compound, showed potential as selective chemosensors for fluoride ions. This indicates possible applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
Propiedades
IUPAC Name |
methyl 4-[[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-7-9-14(10-8-12)25-11-15-20-21-17(26-15)16(22)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBEDZTMZLDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
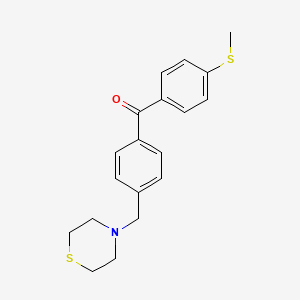
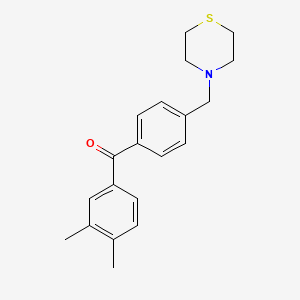
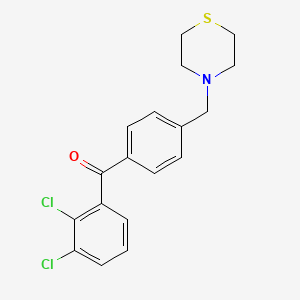
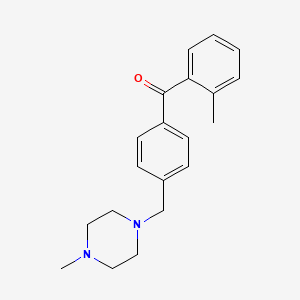
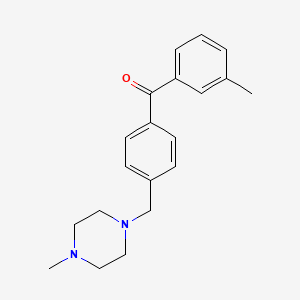
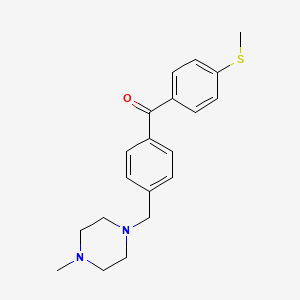
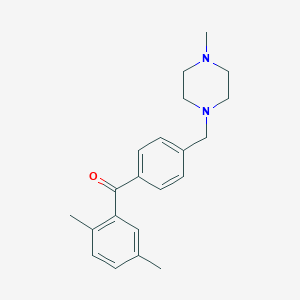
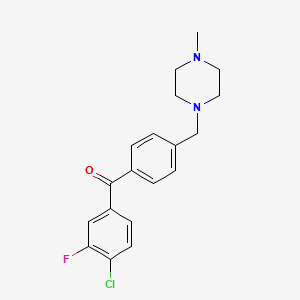
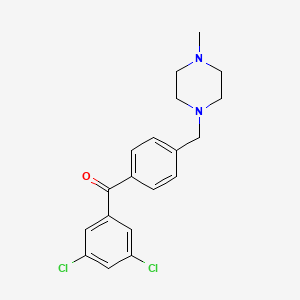
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
